(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide
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Overview
Description
(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a formamido group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with cinnamaldehyde under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or halogenated derivatives, which can have different properties and applications.
Scientific Research Applications
(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and applications.
(2E)-2-[(4-aminophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
Uniqueness
The presence of both the nitrophenyl and prop-2-en-1-yl groups in (2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide makes it unique compared to its analogs
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-nitro-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C19H17N3O4/c1-2-12-20-19(24)17(13-14-6-4-3-5-7-14)21-18(23)15-8-10-16(11-9-15)22(25)26/h2-11,13H,1,12H2,(H,20,24)(H,21,23)/b17-13+ |
InChI Key |
KPQWXSDGUAMYAG-GHRIWEEISA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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